molecular formula C12H15ClN4O B2809863 3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine hydrochloride CAS No. 1993175-46-4

3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine hydrochloride

Cat. No.: B2809863
CAS No.: 1993175-46-4
M. Wt: 266.73
InChI Key: MUKNEHDUCFSPDO-UHFFFAOYSA-N
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Description

3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine hydrochloride is a chemical compound with the molecular formula C12H15ClN4O It is a derivative of pyridine and oxadiazole, featuring a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the piperidine and pyridine moieties. One common method involves the cyclization of a suitable hydrazide with a nitrile oxide to form the oxadiazole ring. Subsequent reactions introduce the piperidine and pyridine groups under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various hydrogenated derivatives. Substitution reactions result in compounds with different functional groups replacing the original ones .

Scientific Research Applications

3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine
  • 4-(3-Piperidin-3-yl-[1,2,4]oxadiazol-5-yl)-pyridine
  • 5-(4-piperidinyl)-3-(3-pyridinyl)-1,2,4-oxadiazole

Uniqueness

3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-piperidin-4-yl-3-pyridin-3-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O.ClH/c1-2-10(8-14-5-1)11-15-12(17-16-11)9-3-6-13-7-4-9;/h1-2,5,8-9,13H,3-4,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKNEHDUCFSPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=NO2)C3=CN=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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